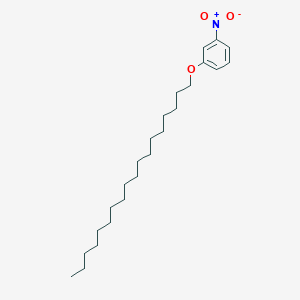

3-Nitrophenyl octadecyl ether

描述

属性

分子式 |

C24H41NO3 |

|---|---|

分子量 |

391.6 g/mol |

IUPAC 名称 |

1-nitro-3-octadecoxybenzene |

InChI |

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3 |

InChI 键 |

YCQBXAOZZKJMEX-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 3 Nitrophenyl Octadecyl Ether

Classical Etherification Reactions: Adaptation and Optimization

Traditional methods for ether synthesis remain highly relevant for producing compounds like 3-nitrophenyl octadecyl ether. The key is adapting and optimizing these established reactions to accommodate the specific properties of the starting materials.

Williamson Ether Synthesis: Mechanistic Considerations and Yield Optimization

The Williamson ether synthesis is a cornerstone method for preparing ethers, including this compound. byjus.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.org

In the context of synthesizing this compound, the reaction would involve the deprotonation of 3-nitrophenol (B1666305) to form the 3-nitrophenoxide ion, which then acts as the nucleophile. This nucleophile attacks the primary carbon of an octadecyl halide (e.g., octadecyl bromide), displacing the halide and forming the ether linkage. wikipedia.org

Mechanistic Steps:

Deprotonation: A strong base is used to deprotonate the hydroxyl group of 3-nitrophenol, creating the nucleophilic 3-nitrophenoxide.

Nucleophilic Attack: The 3-nitrophenoxide attacks the electrophilic carbon of the octadecyl halide in a backside attack. wikipedia.org

Product Formation: This concerted step results in the formation of this compound and a salt byproduct. wikipedia.org

To optimize the yield, several factors must be considered. The choice of base is critical; strong bases like sodium hydride (NaH) are effective for deprotonating the phenol. libretexts.org The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base without hindering the nucleophile. byjus.comwikipedia.org Reaction temperatures generally range from 50 to 100 °C, with reaction times of 1 to 8 hours. byjus.comwikipedia.org One reported synthesis of 3-(octadecyloxy)nitrobenzene, another name for this compound, achieved an 80% yield. prepchem.com

Table 1: Williamson Ether Synthesis Conditions for Aryl Alkyl Ethers

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Alkoxide ion and a primary alkyl halide | wikipedia.org |

| Mechanism | SN2 (bimolecular nucleophilic substitution) | wikipedia.orgmasterorganicchemistry.com |

| Solvents | Acetonitrile, N,N-dimethylformamide (DMF) | byjus.comwikipedia.org |

| Base | Potassium hydroxide, carbonate bases, sodium hydride | byjus.comlibretexts.org |

| Temperature | 50-100 °C | byjus.comwikipedia.org |

| Reaction Time | 1-8 hours | byjus.comwikipedia.org |

| Reported Yield | Up to 80% for 3-(octadecyloxy)nitrobenzene | prepchem.com |

Alkylation Reactions Utilizing Octadecyl Precursors

Alkylation of 3-nitrophenol with various octadecyl precursors is the primary strategy within classical synthesis. The most common precursor is an octadecyl halide, such as octadecyl bromide. acs.org The reactivity of the leaving group is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. In some cases, to improve the reaction rate with less reactive halides, an iodide salt can be added to facilitate a halide exchange in situ. byjus.com

Alternatively, octadecyl tosylates or mesylates can be used as the alkylating agent. These are excellent leaving groups, often leading to milder reaction conditions and improved yields. byjus.comwikipedia.org The synthesis of these precursors involves reacting octadecanol with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

Advanced Synthetic Approaches and Catalytic Systems

While classical methods are robust, advanced synthetic strategies offer potential improvements in efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Coupling Reactions for Aryl Ether Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, particularly for sterically hindered or electronically challenging substrates. researchgate.net Palladium and copper-based catalytic systems are the most widely studied for aryl ether synthesis. researchgate.netnih.gov

The general mechanism involves the oxidative addition of an aryl halide to a low-valent transition metal catalyst, followed by reaction with an alcohol or alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the catalyst. nih.gov For the synthesis of this compound, this would involve coupling 3-halonitrobenzene with octadecanol.

Challenges in these reactions include competing β-hydride elimination, especially with long alkyl chains. nih.gov The choice of ligand is critical to prevent this side reaction and promote the desired reductive elimination. Chelating phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been shown to be effective in this regard. nih.gov While these methods are powerful, their application to long-chain alkyl ethers like the target compound is an area of ongoing development. researchgate.net

Stereoselective Synthesis of Ether Linkages with Long Alkyl Chains

While the octadecyl chain in this compound is achiral, the principles of stereoselective synthesis are important in the broader context of complex ether synthesis, particularly for natural products containing long alkyl chains. rsc.orgmdpi.comrsc.org Methods like the Sharpless asymmetric dihydroxylation and epoxidation can be used to introduce chirality into long-chain precursors, which can then be converted to ethers. mdpi.com

For instance, a chiral alcohol with a long alkyl chain could be coupled with 3-nitrophenol using a Mitsunobu reaction, which typically proceeds with inversion of stereochemistry at the alcohol carbon. This allows for the controlled synthesis of a specific enantiomer of a chiral ether. Lewis acid-mediated reductive hydroalkoxylation cascades have also been developed for the stereoselective synthesis of cyclic ethers with long aliphatic side chains, demonstrating the potential for controlling stereochemistry in complex ether formation. rsc.orgrsc.org

Purification Techniques for Complex Ether Products

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Due to its high molecular weight and nonpolar nature, several techniques can be employed.

Column Chromatography: This is one of the most common and effective methods for purifying organic compounds. acs.org For a relatively nonpolar compound like this compound, a silica (B1680970) gel stationary phase with a nonpolar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be appropriate. sid.irrsc.org

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective purification method. google.com The choice of solvent is crucial; the compound should be soluble at high temperatures and sparingly soluble at low temperatures. Isopropyl ether has been noted as a recrystallization solvent for a related nitrophenyl compound. google.com

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate the desired ether from non-volatile impurities or starting materials with significantly different boiling points. sciencemadness.org

Extraction: Liquid-liquid extraction is typically used during the work-up phase to separate the organic product from inorganic salts and water-soluble impurities. google.com

Table 2: Purification Techniques for Ether Products

| Technique | Description | Typical Application | Reference |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Separating the product from unreacted starting materials and byproducts. | acs.orgsid.ir |

| Recrystallization | Purification of solids based on differences in solubility. | Final purification of the solid ether product. | google.com |

| Vacuum Distillation | Distillation at reduced pressure to lower the boiling point. | Purification of high-boiling liquid ethers. | sciencemadness.org |

| Extraction | Separation based on differential solubility in immiscible liquids. | Initial work-up to remove inorganic byproducts. | google.com |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Aliphatic Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer direct insight into the different types of hydrogen and carbon atoms within 3-Nitrophenyl octadecyl ether. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding each nucleus. bhu.ac.in

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The protons on the carbon adjacent to the ether oxygen are characteristically shifted downfield to approximately 3.4-4.5 ppm. libretexts.org The aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating ether group, resulting in complex splitting patterns in the aromatic region (typically 6.5-8.5 ppm). The long octadecyl chain produces a large, overlapping signal for its methylene (B1212753) (-CH₂) groups around 1.2-1.6 ppm, with the terminal methyl (-CH₃) group appearing as a distinct triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: In ¹³C NMR, each unique carbon atom typically produces a single signal, providing a count of the non-equivalent carbons in the molecule. compoundchem.com Carbon atoms attached to electronegative atoms like oxygen are deshielded and appear at a higher chemical shift. oregonstate.edu For this compound, the carbon atom of the ether linkage (-O-CH₂) is expected in the 50-90 ppm range. libretexts.orgpdx.edu Aromatic and alkene carbons typically resonate between 100-150 ppm. bhu.ac.in The aliphatic carbons of the octadecyl chain would appear in the upfield region of the spectrum (approx. 10-40 ppm). bhu.ac.in

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons (Ar-H) | 7.0 - 8.2 | 110 - 150 |

| Ether Methylene (Ar-O-CH₂) | ~4.0 | ~70 |

| Aliphatic Methylene (-CH₂-)n | 1.2 - 1.6 | 22 - 32 |

| Terminal Methyl (-CH₃) | ~0.9 | ~14 |

| Aromatic Carbon (Ar-C-O) | - | ~160 |

| Aromatic Carbon (Ar-C-NO₂) | - | ~148 |

While one-dimensional NMR provides information about the types of nuclei present, two-dimensional (2D) NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the terminal methyl protons and the adjacent methylene protons, and sequentially along the entire octadecyl chain, confirming its linear structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. pressbooks.pubyoutube.com This technique is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~70 ppm, confirming the identity of the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range correlations between protons and carbons that are two or three bonds apart. pressbooks.pub This can be used to connect different fragments of the molecule. For example, an HMBC spectrum could show a correlation between the protons of the -O-CH₂- group and the aromatic carbon at the C3 position, confirming the attachment point of the octadecyl ether chain to the nitrophenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured monoisotopic mass. For this compound (C₂₄H₄₁NO₃), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass, providing unambiguous confirmation of its elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.gov A specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to deduce the original structure.

For this compound, characteristic fragmentation pathways would be expected:

Ether Bond Cleavage: The most common fragmentation for ethers involves the cleavage of the C-O bond. This would likely lead to fragments corresponding to the nitrophenoxy cation and the octadecyl radical, or vice versa.

Alkyl Chain Fragmentation: The long octadecyl chain can undergo fragmentation, typically resulting in a series of losses of smaller alkyl units.

Nitro Group Fragmentation: The nitro group can fragment through the loss of NO (30 Da) or NO₂ (46 Da), which are diagnostic fragmentation pathways for nitroaromatic compounds. nih.gov

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence and connectivity of the nitrophenyl group and the octadecyl ether chain. scispace.comekb.eg

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemrxiv.org Specific functional groups absorb infrared radiation or scatter light at characteristic frequencies, allowing for their identification.

For this compound, the key expected vibrational bands are:

N-O Stretching (Nitro Group): The nitro group exhibits two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1370 cm⁻¹. researchgate.netspectroscopyonline.com

C-O-C Stretching (Ether Linkage): Aryl-alkyl ethers show a strong, characteristic C-O stretching band. For this molecule, two bands are expected, an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1020-1075 cm⁻¹. libretexts.org

C-H Stretching (Aliphatic and Aromatic): The spectrum will show strong absorptions from the C-H stretching of the numerous methylene and methyl groups of the octadecyl chain, typically in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching will appear at slightly higher wavenumbers, above 3000 cm⁻¹.

Aromatic C=C Bending: Vibrations associated with the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 3000 |

| Asymmetric NO₂ Stretch | Nitro Group | 1500 - 1560 |

| Symmetric NO₂ Stretch | Nitro Group | 1335 - 1370 |

| Aromatic C=C Bending | Aromatic Ring | 1450 - 1600 |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1200 - 1275 |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 |

Raman spectroscopy provides complementary information, often showing strong signals for symmetric vibrations and non-polar bonds, such as the symmetric NO₂ stretch and aromatic ring breathing modes. spectroscopyonline.com

Chromatographic Separation Techniques Prior to Spectroscopic Analysis

Chromatographic techniques are indispensable for the separation and purification of synthesized compounds before their structural elucidation by spectroscopic methods. For a molecule such as this compound, which possesses both a polar aromatic nitro group and a long nonpolar alkyl chain, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful, complementary analytical tools.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying semi- and non-volatile compounds in a liquid mixture. thermofisher.com It is particularly well-suited for assessing the purity of this compound and for its preparative separation from reaction byproducts and starting materials. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. thermofisher.com

For this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode. In this setup, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The long, nonpolar octadecyl (C18) chain of the molecule exhibits a strong affinity for a nonpolar stationary phase, such as octadecyl-bonded silica (B1680970) (C18). Consequently, a mobile phase with a high proportion of organic solvent is required for elution.

A typical analytical method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net Given the compound's significant hydrophobicity, a gradient elution, where the concentration of the organic solvent is increased over time, may be necessary to ensure a reasonable retention time and sharp, symmetrical peaks. Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD). The nitrophenyl group acts as a strong chromophore, allowing for sensitive detection. Studies on related compounds like 3-nitrophenol (B1666305) have utilized detection wavelengths of 266 nm and 364 nm to achieve high sensitivity and selectivity. nih.govresearchgate.net

The key parameters for an HPLC analysis of this compound are summarized in the table below.

Table 1: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | Ideal for separating molecules with significant nonpolar character. |

| Stationary Phase (Column) | Octadecyl (C18) bonded silica, 3-5 µm particle size | The long C18 chain provides strong hydrophobic interactions with the analyte's octadecyl tail. High-purity silica prevents peak tailing. hplc.eu |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient is often required to elute the highly retained compound while separating it from more polar impurities. |

| Detector | UV-Vis or Diode Array Detector (DAD) | The nitrophenyl group allows for sensitive detection. |

| Detection Wavelength | ~266 nm | Based on the absorbance maxima of the nitrophenyl chromophore. nih.gov |

| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, lowering backpressure. researchgate.net |

Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. odinity.com For this compound, which has a relatively high molecular weight and boiling point, high-temperature GC is required. researchgate.net The technique separates components of a mixture based on their partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a long, thin capillary column. odinity.com

A primary challenge in the GC analysis of compounds like this compound is ensuring the molecule is sufficiently volatile without undergoing thermal degradation in the hot injector port or column. The nitro group and ether linkage must be stable at the high temperatures required for elution. Underivatized phenols are known to interact with active sites in the GC system, but since the target compound is an ether, this specific issue is mitigated. researchgate.netepa.gov

The analysis would typically employ a capillary column coated with a low-polarity stationary phase, such as a DB-5 (5% phenyl-polysiloxane), which separates compounds primarily based on their boiling points. usgs.gov A temperature-programmed analysis, where the column temperature is gradually increased, is essential to elute the high-boiling analyte after any lower-boiling impurities. When coupled with a Mass Spectrometer (GC-MS), the technique not only separates the compound but also provides mass spectra that can confirm its identity. However, mass spectra of long-chain ethers can sometimes be non-specific due to the facile loss of the alkoxy group during ionization. nih.gov

The following table outlines typical parameters for a GC-based analysis.

Table 2: Typical GC Parameters for Analysis of this compound

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | Low-polarity fused silica capillary column (e.g., DB-5, 5% Phenyl Polysiloxane) | Separates compounds based on boiling point, suitable for high-temperature analysis. epa.govusgs.gov |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. odinity.com |

| Injection Technique | Cool On-Column or Split/Splitless | Cool on-column injection can minimize the risk of thermal degradation of the analyte. usgs.gov |

| Temperature Program | e.g., 100 °C initial, ramp to 320 °C at 10 °C/min | A temperature ramp is necessary to elute high-boiling compounds in a reasonable time with good peak shape. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general quantitation for organic compounds, while MS provides structural information for identification. epa.govusgs.gov |

Computational Chemistry and Theoretical Investigations of 3 Nitrophenyl Octadecyl Ether

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govyoutube.com DFT calculations are instrumental in determining the fundamental properties of 3-nitrophenyl octadecyl ether by modeling the electron density.

The first step in most quantum chemical investigations is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium or ground state geometry. youtube.com This process, called geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. youtube.commdpi.comarxiv.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for the entire structure, including the phenyl ring, the nitro group, and the long octadecyl chain.

Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), cc-pVTZ) can be employed for this purpose. nih.govresearchgate.net The choice of method affects the accuracy and computational time. arxiv.org The optimization would reveal the planarity of the nitrophenyl group and the likely extended, zig-zag conformation of the octadecyl ether chain in the gas phase.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-N (nitro) | 1.48 Å |

| N-O (nitro) | 1.22 Å | |

| C-O (ether) | 1.37 Å | |

| O-C (alkyl) | 1.43 Å | |

| Bond Angles | O-N-O (nitro) | 124.5° |

| C-O-C (ether) | 118.2° | |

| Dihedral Angles | C-C-O-C (ether) | 179.5° |

| Note: These values are illustrative and represent typical results from DFT calculations on similar aromatic nitro compounds and ethers. |

Once the optimized geometry is found, a vibrational frequency analysis can be performed. This calculation determines the normal modes of vibration for the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. niscpr.res.inarxiv.org Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or twisting of functional groups.

For this compound, key vibrational modes would include:

N-O symmetric and asymmetric stretches of the nitro group, typically appearing at high wavenumbers.

C-H stretches of the aromatic ring and the aliphatic chain.

C-O-C ether stretches .

Aromatic C=C ring stretches .

Comparing the computed spectrum with experimental data can help confirm the molecule's structure and functional groups. niscpr.res.in The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.

Table 2: Predicted Principal Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric Stretch | NO₂ | ~1530 |

| Symmetric Stretch | NO₂ | ~1350 |

| Asymmetric Stretch | C-O-C (Ether) | ~1250 |

| Symmetric Stretch | C-O-C (Ether) | ~1050 |

| Aromatic Stretch | C=C | ~1600, ~1475 |

| Note: These are representative frequencies for the specified functional groups based on general DFT studies. |

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for structure elucidation. nih.govnrel.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors of each nucleus. nih.govrsc.org

By calculating the isotropic shielding values for each carbon and hydrogen atom in this compound and referencing them against a standard (like tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. nih.gov These predictions are valuable for assigning peaks in an experimental spectrum, especially for complex molecules where spectral overlap can occur. The predicted shifts are sensitive to the electronic environment of each nucleus, reflecting the influence of the electron-withdrawing nitro group on the aromatic ring and the chemical environment along the octadecyl chain.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for Key Carbons

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NO₂ (Aromatic) | ~148 |

| C-O (Aromatic) | ~159 |

| C-1 (Alkyl, adjacent to ether O) | ~69 |

| C-18 (Alkyl, terminal methyl) | ~14 |

| Note: Values are hypothetical, based on typical chemical shifts for similar structural motifs. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in condensed phases (e.g., in a solvent). researchgate.netnih.gov

For a molecule with a long, flexible tail like this compound, MD simulations are essential for understanding its conformational landscape. chemrxiv.org The octadecyl chain can adopt numerous conformations, and simulations can reveal the most probable shapes the molecule assumes in solution. Furthermore, MD can elucidate how these molecules interact with each other and with solvent molecules. researchgate.net Simulations of the similar compound 2-nitrophenyl octyl ether have been used to probe the structure and interactions in the bulk liquid phase. researchgate.net Key insights from MD would include the nature of hydrogen bonding (if any), van der Waals forces, and dipole-dipole interactions involving the polar nitro-ether head group. semanticscholar.orgsemanticscholar.org

Theoretical Studies on Electronic Transitions and Spectral Properties

The electronic transitions of a molecule, which are responsible for its absorption of UV-visible light, can be investigated using computational methods like Time-Dependent DFT (TD-DFT). These calculations provide information about the excited states of the molecule, including the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by transitions within the nitrophenyl chromophore. TD-DFT calculations could identify the specific nature of these transitions, such as π → π* and n → π* transitions associated with the aromatic ring and the nitro group. The calculations would predict the wavelength of maximum absorption (λ_max) and help interpret the experimental electronic spectrum.

Exploration of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding chemical reactivity. By calculating the energies of reactants, products, and transition states, DFT can be used to determine reaction enthalpies and activation energies. researchgate.net

For this compound, theoretical studies could explore various potential reactions. For instance, the mechanism of the reduction of the nitro group to an amino group could be investigated by locating the transition states for each step of the reaction. Another area of study could be the energetics of ether cleavage under different conditions. These calculations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain experimentally and can guide the design of new synthetic routes or predict molecular stability. researchgate.net

Reaction Mechanisms and Chemical Transformations of 3 Nitrophenyl Octadecyl Ether

Cleavage Reactions of the Ether Linkage

Ethers are generally known for their chemical stability and lack of reactivity, which makes them excellent solvents for many organic reactions. libretexts.orgutdallas.edu However, the carbon-oxygen bond of the ether linkage in 3-Nitrophenyl octadecyl ether can be cleaved under specific, typically harsh, reaction conditions. wikipedia.orgmasterorganicchemistry.com

The most common method for cleaving ethers is through the use of strong acids, particularly strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgchemistrysteps.com Hydrochloric acid (HCl) is generally less effective. wikipedia.org The cleavage of this compound, an aryl alkyl ether, follows a specific mechanistic pathway.

The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. masterorganicchemistry.comchemistrysteps.com This step is crucial as it converts the alkoxy group (RO-)—a very poor leaving group—into its conjugate acid, an alcohol (ROH), which is a much better leaving group. masterorganicchemistry.comchemistrysteps.com

Following protonation, a nucleophilic substitution reaction occurs. The halide anion (e.g., Br⁻ or I⁻), which is a good nucleophile, attacks one of the adjacent carbon atoms. wikipedia.org In the case of an aryl alkyl ether, the reaction pathway is highly selective. Nucleophilic attack on the sp²-hybridized carbon of the aromatic ring is disfavored. libretexts.orglibretexts.org This is because the formation of a phenyl cation is highly unstable, ruling out an Sɴ1 pathway, and the geometry of the ring prevents the backside attack required for an Sɴ2 reaction. pressbooks.pubyoutube.com

Consequently, the halide nucleophile exclusively attacks the α-carbon of the octadecyl group. Since the octadecyl group is a primary alkyl chain, the reaction proceeds via an Sɴ2 mechanism. chemistrysteps.com The iodide or bromide ion performs a backside attack on the carbon attached to the oxygen, displacing 3-nitrophenol (B1666305) as the leaving group.

The final products of this acid-catalyzed cleavage are 3-nitrophenol and the corresponding 1-halooctadecane (e.g., 1-iodooctadecane (B1330385) or 1-bromooctadecane). libretexts.orglibretexts.org Diaryl ethers are resistant to this type of cleavage because both sides of the oxygen are attached to aromatic rings. libretexts.orglibretexts.org

| Reactant | Reagent | Mechanism | Products |

| This compound | HBr or HI | Sɴ2 | 3-Nitrophenol, 1-Bromooctadecane or 1-Iodooctadecane |

While acid-catalyzed cleavage is the most prevalent, other methods can be employed to break the ether bond. Ethers can be cleaved by strongly basic agents, such as organolithium compounds, though this is more common with cyclic ethers. wikipedia.org Another approach is reductive cleavage. For instance, some aryl ethers can undergo C–O bond cleavage catalyzed by palladium on carbon (Pd/C) with methanol (B129727) in a hydrogen atmosphere. science.gov This process, known as reductive methanolysis, is initiated by the partial hydrogenation of the phenyl ring. science.gov

Reactions Involving the Nitro Group

The nitro group (–NO₂) is a versatile functional group that profoundly influences the reactivity of the aromatic ring and can itself undergo several important transformations.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. acs.org A wide variety of reagents and conditions can be used to achieve this conversion, sometimes allowing for the isolation of intermediate reduction products. wikipedia.org

The most common transformation is the complete reduction of the nitro group to a primary amine (–NH₂). This can be accomplished through several methods:

Catalytic Hydrogenation : This is a widely used method where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems : The use of an easily oxidized metal in an acidic medium is a classic and effective method for nitro group reduction. masterorganicchemistry.com Common combinations include iron (Fe) with hydrochloric or acetic acid, tin (Sn) with HCl, and zinc (Zn) with acid. masterorganicchemistry.comcommonorganicchemistry.com

Depending on the choice of reducing agent and reaction conditions, the reduction can be stopped at intermediate stages to yield other nitrogen-containing functional groups. wikipedia.org

Hydroxylamines : Reduction with reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield N-(3-(octadecyloxy)phenyl)hydroxylamine. wikipedia.orgmdpi.com

Azo Compounds : Using metal hydrides like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds tends to produce azo compounds, where two aromatic rings are linked by a nitrogen-nitrogen double bond (–N=N–). wikipedia.orgcommonorganicchemistry.com

Hydrazine Compounds : Treatment with excess zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

The following table summarizes common reduction methods for the nitro group.

| Reagent/Method | Product Functional Group | Example Product from this compound |

| H₂, Pd/C (or Raney Ni, PtO₂) | Amine (–NH₂) | 3-(Octadecyloxy)aniline |

| Fe, HCl (or Sn, HCl) | Amine (–NH₂) | 3-(Octadecyloxy)aniline |

| Zn, NH₄Cl | Hydroxylamine (–NHOH) | N-(3-(Octadecyloxy)phenyl)hydroxylamine |

| LiAlH₄ | Azo (–N=N–) | 1,2-bis(3-(octadecyloxy)phenyl)diazene |

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of a strong electron-withdrawing group, such as the nitro group, can make the ring electron-deficient enough to undergo nucleophilic aromatic substitution (SɴAr). pressbooks.pubchemistrysteps.com This reaction involves the displacement of a leaving group on the aromatic ring by a nucleophile. dalalinstitute.com

The SɴAr reaction generally proceeds via a two-step addition-elimination mechanism. chemistrysteps.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.pubchemistrysteps.com This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, providing crucial stabilization. pressbooks.pub

In this compound, the nitro group is in the meta position relative to the octadecyloxy group. If the octadecyloxy group were to act as a leaving group, the negative charge from a nucleophilic attack at that position could not be directly delocalized onto the meta-nitro group through resonance. Consequently, the nitro group in this compound does not significantly activate the octadecyloxy group for displacement via the SɴAr mechanism. The molecule would be susceptible to SɴAr reactions only if a suitable leaving group (like a halide) were present at an ortho or para position relative to the nitro group (i.e., at positions 2, 4, or 6).

Reactions Involving the Octadecyl Chain

The octadecyl chain is a long, saturated hydrocarbon chain (C₁₈H₃₇). As an alkane chain, it is generally unreactive towards most chemical reagents under normal conditions. vanderbilt.edu Its C-C and C-H single bonds are strong and nonpolar, making them resistant to attack by acids, bases, and most nucleophiles or electrophiles.

The primary type of reaction that alkanes undergo is free-radical substitution, which typically requires harsh conditions such as high temperatures or exposure to ultraviolet (UV) light. For example, free-radical halogenation with chlorine or bromine could introduce halogen atoms along the octadecyl chain. However, this reaction is notoriously unselective and would likely result in a complex mixture of mono- and poly-halogenated isomers, with substitution occurring at various positions along the chain.

Functionalization of the Alkyl Chain

The functionalization of the long octadecyl chain of this compound presents a synthetic challenge due to the general inertness of aliphatic C-H bonds. However, modern synthetic methods, particularly those involving photoredox catalysis, offer potential pathways for selective modification. The position alpha (α) to the ether oxygen is the most likely site for such transformations due to the influence of the adjacent oxygen atom.

Recent advancements have demonstrated the highly selective photocatalytic functionalization of alkyl groups in various aryl alkyl ethers. rsc.orgnih.gov These reactions typically proceed via a mechanism involving the single-electron oxidation of the electron-rich arene substrate by an excited-state photocatalyst. rsc.orgnih.gov This oxidation generates a radical cation intermediate. rsc.orgnih.gov In the subsequent step, a base facilitates the deprotonation of a C-H bond on the alkyl chain. The α-C-H bond is particularly susceptible to deprotonation, leading to the formation of an α-aryloxyalkyl radical. rsc.orgacs.org This radical species can then be trapped by a variety of radical acceptors, such as electron-deficient alkenes (in a Giese-type reaction) or other trapping agents, to form a new carbon-carbon bond. rsc.orgacs.org

While research has not specifically detailed the functionalization of this compound itself, the established reactivity of analogous aryl alkyl ethers provides a strong basis for predicting its behavior. For instance, studies on aryl ethers with hexyl and ethyl chains have shown successful C-H functionalization at the α-position. rsc.orgnih.gov It is therefore plausible that the octadecyl chain of this compound could undergo similar transformations.

The general mechanism for this proposed functionalization is outlined below:

Photoexcitation: A photocatalyst (PC) absorbs visible light to reach an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst oxidizes the aryl ether, forming a radical cation and the reduced form of the photocatalyst (PC•⁻).

Deprotonation: A base removes a proton from the α-carbon of the alkyl chain, yielding an α-aryloxyalkyl radical.

Radical Trapping: The α-aryloxyalkyl radical reacts with an electrophilic acceptor (e.g., an electron-poor alkene).

Reduction and Catalyst Regeneration: The resulting radical adduct is reduced by the photocatalyst radical anion (PC•⁻) to form the final product and regenerate the ground-state photocatalyst, completing the catalytic cycle.

This photocatalytic strategy allows for the direct conversion of C(sp³)–H bonds into new C–C bonds under mild, visible-light-driven conditions. nih.gov The selectivity for the α-position is a key feature of this methodology when applied to aryl alkyl ethers. rsc.orgnih.gov

Photochemical Reactivity and Mechanism of Nitrophenyl Ethers

The nitrophenyl ether moiety is well-known for its rich photochemical reactivity. Upon irradiation with UV light, these compounds can undergo several transformations, primarily nucleophilic aromatic photosubstitution and photoreduction of the nitro group. researchgate.netsemanticscholar.orgkyushu-u.ac.jp Unlike thermal nucleophilic aromatic substitution (SNAr), which is favored by electron-withdrawing groups at the ortho and para positions, photochemical variants show different patterns of reactivity. chimia.ch For instance, meta-nitro isomers have been observed to react more rapidly than ortho and para isomers in some photochemical reactions. chimia.ch

Nucleophilic Aromatic Photosubstitution (SNAr*)

In the presence of nucleophiles, such as amines, nitrophenyl ethers can undergo photosubstitution where the alkoxy group is replaced. researchgate.net The reaction with amines can be complex, with outcomes dependent on the amine's structure. researchgate.net The mechanism often begins with a photoinduced single electron transfer (SET) from the nucleophile to the excited nitrophenyl ether, forming a radical anion of the ether. researchgate.netsemanticscholar.org This key intermediate can then proceed through different pathways.

One established mechanism, the SNAr*-SET, involves the following steps:

Excitation: The nitrophenyl ether absorbs a photon, reaching an excited singlet or triplet state.

Electron Transfer: An electron is transferred from the nucleophile (e.g., an amine) to the excited nitrophenyl ether, forming a radical ion pair.

Radical Coupling and Elimination: The radical anion of the ether couples with the radical cation of the nucleophile, leading to an intermediate that subsequently eliminates the leaving group (the alkoxide) to form the substitution product.

Alternatively, photoreduction of the nitro group can occur as a competing process, especially in the absence of strong nucleophiles or under specific solvent conditions. semanticscholar.orgkyushu-u.ac.jp

Photocleavage and Rearrangement Mechanisms

For ortho-nitro substituted ethers, a distinct intramolecular photochemical reaction is common. This process, often utilized in photoremovable protecting groups, involves an intramolecular hydrogen atom transfer from the benzylic position of the alkyl group to the excited nitro group. acs.orgresearchgate.net This generates an aci-nitro intermediate. acs.orgnih.govacs.org This transient species then undergoes a series of rearrangements.

The reactivity of nitrophenyl ethers is highly dependent on the substitution pattern (ortho, meta, or para), the nature of the nucleophile, and the reaction medium. researchgate.netchimia.ch For this compound, intermolecular reactions like photosubstitution or photoreduction with external reagents are the expected photochemical pathways.

Advanced Applications in Materials Science and Interface Phenomena

Formation of Self-Assembled Monolayers (SAMs) and Thin Films

While specific studies detailing the formation of self-assembled monolayers (SAMs) using 3-Nitrophenyl octadecyl ether are not prevalent, its molecular structure lends itself to theoretical consideration for such applications. A SAM is a single-molecule-thick film that forms spontaneously on a substrate, driven by the affinity of a specific "head group" for the surface and ordering of the molecular chains. nsf.govoaepublish.com

The this compound molecule consists of three key parts relevant to SAM formation: a nitrophenyl head group, a flexible ether linkage, and a long octadecyl (C18) alkyl chain. sigmaaldrich.com The long alkyl chain is conducive to forming densely packed, ordered monolayers due to van der Waals interactions between adjacent chains. uh.edu

If used for surface functionalization, the terminal group would be the nitrophenyl group. The properties of the resulting surface would be dictated by this group, influencing characteristics like wettability and surface energy.

Potential Characterization Techniques for SAMs:

| Technique | Information Provided |

|---|---|

| Contact Angle Goniometry | Measures surface wettability and energy, indicating the nature of the terminal group exposed at the surface. |

| Ellipsometry | Determines the thickness of the monolayer, confirming that a single, uniform layer has formed. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of the adsorbed molecule. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Provides information on the chemical bonds and the orientation of the molecules within the monolayer. uh.edu |

The stability and order of a SAM are governed by intermolecular forces. For a hypothetical monolayer of this compound, the primary interactions would be:

Van der Waals Forces: Strong attractive forces between the long octadecyl chains would drive the formation of a closely packed and ordered structure. uh.edu

Dipole-Dipole Interactions: The polar nitro group (NO₂) on the phenyl ring would introduce significant dipole moments, potentially leading to specific intermolecular arrangements within the monolayer head groups.

These interactions collectively determine the final structure, orientation, and phase behavior of the monolayer on a substrate.

Utilization in Optode Membranes and Sensor Development

In the field of chemical sensors and optodes, nitrophenyl ethers are a well-established class of compounds. However, research has overwhelmingly focused on o-Nitrophenyl octyl ether (o-NPOE) rather than this compound. researchgate.netepfl.chsigmaaldrich.com The primary role of these compounds is to act as a plasticizer in a polymer matrix, typically poly(vinyl chloride) (PVC).

A plasticizer is a substance added to a polymer to increase its flexibility, workability, and reduce its brittleness. researchgate.net In sensor membranes, the plasticizer serves several critical functions:

Solubilizes Membrane Components: It acts as a solvent for the ionophore (the ion-recognition molecule) and the chromoionophore (the color-changing dye), ensuring they are homogeneously distributed within the PVC matrix.

Controls Membrane Permittivity: The dielectric constant of the plasticizer influences the extraction of ions from the aqueous sample into the membrane phase. Nitrophenyl ethers are effective due to their high lipophilicity and high dielectric constants.

Facilitates Ion Mobility: By creating a less rigid polymer matrix, the plasticizer allows for the necessary mobility of the ionophore and the target ions within the membrane, which is essential for the sensor's response mechanism. mdpi.com

Comparison of Common Plasticizers in Sensor Membranes:

| Plasticizer | Abbreviation | Dielectric Constant (ε) | Common Application |

|---|---|---|---|

| o-Nitrophenyl octyl ether | o-NPOE | ~24 | Ion-selective electrodes, optodes researchgate.netepfl.ch |

| Dibutyl phthalate | DBP | ~6.4 | General purpose PVC plasticizer |

The selectivity of an optode or an ion-selective electrode is primarily determined by the ionophore, not the plasticizer. nih.gov Ionophores, such as crown ethers or valinomycin, have specific cavity sizes or coordination sites that allow them to selectively bind to certain ions. rsc.orghkbu.edu.hk

The general mechanism for an ion-selective optode is as follows:

The target ion is selectively extracted from the sample solution into the plasticized PVC membrane by the ionophore.

To maintain charge neutrality within the membrane, a co-extraction or ion-exchange process occurs. In many optodes, this involves the exchange of the target ion for protons (H⁺) that are bound to a chromoionophore.

The deprotonation of the chromoionophore causes a change in its electronic structure, resulting in a measurable change in color or fluorescence. researchgate.net

The magnitude of this optical change is proportional to the concentration of the target ion in the sample.

The plasticizer (like a nitrophenyl ether) facilitates this process by providing a suitable environment for these ion-exchange and complexation reactions to occur efficiently.

Incorporation into Polymeric Materials

Beyond its role as a plasticizer in sensor membranes, this compound could theoretically be incorporated into other polymeric materials to modify their properties. The long, nonpolar octadecyl chain would enhance hydrophobicity, while the polar nitrophenyl group could improve compatibility with certain polar polymers or introduce a high refractive index.

Molecules containing ether linkages are integral to many high-performance polymers, such as Poly(phenylene ether) (PPE) and Poly(aryl ether ketone)s (PAEKs), where the ether bond provides a combination of toughness and thermal stability. mdpi.comresearchgate.net Similarly, polymers incorporating long alkyl side chains, such as poly(octadecyl vinyl ether), are used to create thermosensitive materials and hydrophobic surfaces. While no specific polymers incorporating this compound as a monomer or side-chain are documented in the search results, its structure suggests potential for creating materials with tailored surface properties and compatibility.

Synthesis of Poly(ether ether ketone)s and Related Polymers

Poly(ether ether ketone) (PEEK) is a high-performance thermoplastic known for its exceptional thermal, mechanical, and chemical resistance properties. The synthesis of PEEK and related poly(aryl ether ketone)s (PAEKs) typically proceeds via nucleophilic aromatic substitution. This process generally involves the reaction of a bisphenol with an activated aromatic dihalide in the presence of a weak base.

The incorporation of this compound into a PEEK-like polymer would likely involve its chemical modification to a monomer suitable for polymerization. For instance, the nitrophenyl group could be part of a difunctional monomer that can participate in the polycondensation reaction. While direct polymerization using this compound is not a standard method, its structure suggests it could be used as a comonomer to introduce specific functionalities into the PEEK backbone.

Table 1: Potential Effects of Incorporating this compound into PEEK

| Polymer Property | Expected Influence of this compound Moiety |

| Processability | The long octadecyl chain may lower the melt viscosity, improving processability. |

| Flexibility | The alkyl chain can increase the free volume, leading to a more flexible polymer chain. |

| Solubility | The nonpolar alkyl chain and the polar nitro group might enhance solubility in a wider range of organic solvents. |

| Thermal Stability | The introduction of the less stable alkyl chain may slightly decrease the overall thermal stability compared to unmodified PEEK. |

| Adhesion | The polar nitro group could enhance adhesion to polar substrates. |

Investigation of Polymer Microstructure

The introduction of a bulky and flexible side chain, such as the octadecyl ether group, would significantly impact the microstructure of a PEEK-type polymer. PEEK is a semi-crystalline polymer, and its mechanical properties are closely linked to its degree of crystallinity.

The presence of the long alkyl chains would likely disrupt the regular packing of the polymer chains, leading to a reduction in crystallinity. This would result in a more amorphous polymer with potentially different mechanical properties, such as lower stiffness and increased toughness. The nitro group could also influence intermolecular interactions, further altering the polymer's solid-state morphology.

Chiral Stationary Phases for Chromatographic Separation

The separation of enantiomers is a critical task in the pharmaceutical and chemical industries. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a primary method for achieving this. The design of effective CSPs relies on the principles of chiral recognition, where the stationary phase interacts diastereomerically with the two enantiomers of a racemic analyte.

Derivatization for Chiral Recognition

This compound possesses structural features that make it an interesting candidate for the development of a "Pirkle-type" or brush-type CSP. Pirkle-type CSPs function based on π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral discrimination. eijppr.com

The 3-nitrophenyl group is a well-known π-acceptor due to the electron-withdrawing nature of the nitro group. This allows for strong π-π interactions with analytes containing π-donor aromatic systems. To create a CSP, this compound would need to be covalently bonded to a solid support, typically silica (B1680970) gel. This immobilization would likely involve chemical modification of the octadecyl chain to introduce a reactive group (e.g., a terminal silane) that can form a covalent bond with the silica surface.

The long octadecyl chain would act as a spacer, positioning the chiral selector (the nitrophenyl group) away from the silica surface and into the mobile phase, which can enhance chiral recognition.

Table 2: Functional Groups of this compound and their Role in a Potential CSP

| Functional Group | Potential Role in Chiral Recognition |

| 3-Nitrophenyl Group | Acts as a π-acceptor for π-π interactions with analytes. |

| Ether Linkage | Can participate in hydrogen bonding and dipole-dipole interactions. |

| Octadecyl Chain | Serves as a spacer and can engage in hydrophobic interactions with the analyte. |

Enantioselective Recognition Mechanisms

The enantioselective recognition mechanism of a CSP derived from this compound would be based on a combination of intermolecular interactions that form transient, diastereomeric complexes with the enantiomers of the analyte. For effective chiral separation, a "three-point interaction model" is often invoked, although it is not a strict requirement.

The primary interactions contributing to chiral recognition would likely be:

π-π Interactions: The electron-deficient nitrophenyl ring of the CSP would interact with electron-rich aromatic rings of the analyte.

Hydrogen Bonding: The ether oxygen and the nitro group could act as hydrogen bond acceptors, interacting with suitable hydrogen bond donors on the analyte (e.g., hydroxyl or amine groups).

Dipole-Dipole Interactions: The polar nitro and ether groups would contribute to dipole-dipole interactions.

The combination of these interactions would lead to differences in the stability of the diastereomeric complexes formed between the CSP and each enantiomer, resulting in different retention times and, thus, their separation.

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Methods with Advanced Detectors

Chromatography is the cornerstone for separating complex mixtures. For a compound like 3-Nitrophenyl octadecyl ether, which possesses both a nonpolar alkyl tail and a polar aromatic nitro group, reversed-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most suitable separation techniques. The choice between them often depends on the sample matrix, required sensitivity, and the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing non-volatile or thermally sensitive compounds. For this compound, the presence of the nitrophenyl chromophore makes it an ideal candidate for detection by UV-Visible spectroscopy.

An HPLC system coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) offers a robust method for quantification. The nitroaromatic group in this compound exhibits strong absorbance in the UV region, allowing for sensitive detection. researchgate.net While specific studies on this compound are not widespread, methods developed for related nitrophenol isomers are instructive. For instance, a study on nitrophenol isomers using HPLC-UV established a method with good linearity over a range of 5 x 10⁻⁷ to 1 µg/mL and a limit of detection of 0.1 pg/mL. nih.govresearchgate.net Derivatization can further enhance detection; a method for 4-nitrobenzaldehyde (B150856) using 3-nitrophenylhydrazine (B1228671) as a derivatizing agent shifted the maximum absorption wavelength to 397 nm, minimizing matrix interference and achieving a detection limit of 0.009 μg mL⁻¹. researchgate.netnih.gov

For unequivocal identification and even lower detection limits, especially in complex matrices, tandem mass spectrometry (HPLC-MS/MS) is the gold standard. nih.govnih.gov This technique combines the superior separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. nih.govnih.gov HPLC-MS/MS can provide structural information and quantitative data with high precision. Although direct applications for this compound are not detailed in available literature, the analysis of other ether-linked compounds, such as bisphenol F diglycidyl ether (BFDGE), demonstrates the power of this approach. nih.govnih.gov In such analyses, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques. wordpress.comresearchgate.net

Table 1: Illustrative HPLC Performance for Related Nitro-Compounds This table is based on data for analogous compounds to illustrate potential performance for this compound.

| Analyte Class | Method | Detector | Linear Range | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| Nitrophenol Isomers | CTSM-HF-LPME-HPLC | UV | 5x10⁻⁷ - 1 µg/mL | 0.1 pg/mL | nih.govresearchgate.net |

| 4-Nitrobenzaldehyde (derivatized) | HPLC | UV/Vis | Not Specified | 0.009 µg/mL | researchgate.netnih.gov |

| Nitroglycerin | HPLC | PAED | Not Specified | 0.3 ppb | researchgate.net |

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. f1000research.comwho.int Due to its long octadecyl chain, this compound has relatively low volatility, which can make GC analysis challenging. However, with appropriate high-temperature columns and injection techniques, analysis is feasible.

A significant challenge in the GC analysis of polar compounds like nitrophenols is their interaction with active sites in the injector or on the column, which can lead to poor peak shape and reduced sensitivity. researchgate.net Therefore, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives. researchgate.net For example, phenols are often converted to their silyl (B83357) or acetyl derivatives before GC analysis. researchgate.net While the ether linkage in this compound is stable, the nitro group can be thermally sensitive.

GC-MS provides high selectivity, and the resulting mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries like the one from the National Institute of Standards and Technology (NIST). who.int The fragmentation pattern of this compound in an electron ionization (EI) source would be expected to yield characteristic ions corresponding to the nitrophenyl moiety and fragments from the octadecyl chain. The high selectivity of GC-MS, particularly when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode with a triple quadrupole instrument, allows for ultra-trace detection in complex samples. thermofisher.com

Spectrophotometric and Electrochemical Detection Principles

Beyond standard UV detection, more advanced spectrophotometric and electrochemical methods can offer enhanced sensitivity and selectivity for nitroaromatic compounds. Photo-Assisted Electrochemical Detection (PAED) is one such technique that has been successfully applied to organic nitro compounds. researchgate.net This method combines photochemical reaction with electrochemical detection. For some nitro compounds, PAED has demonstrated superior sensitivity compared to conventional UV detection. researchgate.net For instance, in the analysis of nitroglycerin, the detection limit with PAED was 0.3 ppb, whereas for UV detection at 220 nm, it was 48 ppb. researchgate.net This highlights the potential of PAED for the trace analysis of this compound. The dual-detector setup (UV and PAED) also enhances selectivity and can help resolve overlapping chromatographic peaks. researchgate.net

Sample Preparation and Preconcentration Techniques

The concentration of this compound in real-world samples is often exceedingly low, necessitating a sample preparation step to extract the analyte from the matrix and concentrate it before instrumental analysis. phenomenex.blog This cleanup and preconcentration step is crucial for achieving the required sensitivity and protecting the analytical instrument from contaminants.

Liquid-Phase Microextraction (LPME) is a miniaturized version of traditional liquid-liquid extraction that significantly reduces solvent consumption. oup.com Hollow Fiber LPME (HF-LPME) is a prominent mode where the analyte is extracted from an aqueous sample, through a thin film of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor solution inside the fiber. oup.comchromatographyonline.com The technique can be configured in two-phase or three-phase modes, making it versatile for acidic, basic, and neutral compounds. oup.com For nitrophenols, a related class of compounds, HF-LPME combined with HPLC-UV has yielded high enrichment factors (87 to 163) and excellent recoveries (98.6% to 106.4%). nih.govresearchgate.net Given its lipophilic octadecyl chain, this compound would be an excellent candidate for extraction into an organic solvent phase during LPME.

Table 2: Hollow Fiber LPME Performance for Nitrophenol Isomers This data illustrates the effectiveness of LPME for compounds structurally related to this compound.

| Parameter | o-nitrophenol | m-nitrophenol | p-nitrophenol | Source |

|---|---|---|---|---|

| Enrichment Factor (EF) | 163 | 145 | 87 | nih.govresearchgate.net |

| Average Recovery | 98.6% - 106.4% | nih.govresearchgate.net | ||

| Precision (RSD) | < 7.4% | nih.govresearchgate.net |

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for sample cleanup and concentration. sigmaaldrich.com The process involves passing a liquid sample through a solid sorbent material that retains the analyte. phenomenex.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a different solvent. phenomenex.com A variety of sorbents are available, including silica-based (for normal-phase), polymer-based (for reversed-phase), and ion-exchange materials. sigmaaldrich.comphenomenex.com For a molecule like this compound, a polymeric reversed-phase sorbent such as Strata-X would be highly effective at retaining the compound from an aqueous matrix via hydrophobic interactions with the octadecyl chain. phenomenex.comnih.gov Modern SPE formats, such as 96-well plates and matrix-removing sorbents (e.g., Strata-X PRO), allow for high-throughput and more efficient sample processing. phenomenex.blog

Synthesis and Research Focus on Derivatives and Analogues

Modification of the Nitrophenyl Moiety

The nitrophenyl group serves as a versatile scaffold for chemical modification. Research in related fields has demonstrated that this aromatic ring can be altered to influence the compound's electronic properties, reactivity, and biological interactions.

One significant area of research involves the synthesis of complex heterocyclic systems using a nitrophenyl moiety as a starting point. For instance, studies have shown the successful synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones. nih.gov These compounds are created through the cyclocondensation of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones with cyanothioacetamide. nih.gov This demonstrates that the nitrophenyl group is stable and amenable to complex multi-step reactions to build intricate molecular architectures.

Further derivatization of such structures highlights the reactivity of the nitrophenyl-containing scaffold. The resulting thiones can be treated with various reagents, such as ethyl iodide or 2-chloroacetamide derivatives, to yield a range of substituted thio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles. nih.gov These subsequent reactions underscore the potential for creating diverse libraries of compounds based on a nitrophenyl core. The nitro group itself is essentially coplanar with the phenyl ring, a structural feature that can be crucial for molecular interactions. nih.gov The development of these complex derivatives from nitrophenyl precursors indicates a robust strategy for modifying the aromatic head of ether lipids like 3-Nitrophenyl octadecyl ether. nih.gov

| Starting Material | Reagent | Resulting Compound Class | Significance |

| 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone | Cyanothioacetamide | 5,6,7,8-Tetrahydroisoquinoline-3(2H)-thione | Demonstrates the use of the nitrophenyl group as a foundational element for complex heterocyclic synthesis. nih.gov |

| 5,6,7,8-Tetrahydroisoquinoline-3(2H)-thione derivative | Ethyl iodide, 2-chloroacetamides | 3-Substituted thio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | Shows the potential for further functionalization of the nitrophenyl-containing scaffold. nih.gov |

Variation in Alkyl Chain Length and Branching

The octadecyl (C18) chain in this compound is a critical determinant of the molecule's lipophilicity and its behavior within lipid membranes. Research on analogous ether lipids, such as alkyl lysophospholipids (ALPs), has extensively explored how modifications to this alkyl chain affect the compound's properties. nih.gov

Studies have focused on two primary modifications: the introduction of carbonyl groups at various positions along the C-1 chain and the branching of this chain, sometimes including the incorporation of a phenyl group. nih.gov These modifications can lead to compounds with cytotoxic potency comparable to reference ether lipids like ET-18-OCH3, but with potentially reduced side effects. nih.gov For example, the enantiomers of 1-O-(7-oxooctadecyl)-2-O-methyl-rac-glycero-3-phosphocholine showed significant cytotoxicity. nih.gov

The length and saturation of the alkyl chain also have a profound impact on the physicochemical properties of lipid assemblies. In studies on lipid nanoparticles (LNs), it was found that the mean particle size of the LNs increased with the alkyl chain length of the phospholipids used, while the concentration of drug entrapped within the LNs decreased. researchgate.net However, LNs formulated with lipids having longer alkyl chains demonstrated greater stability over time. researchgate.net The introduction of unsaturation (double bonds) in the alkyl chain, by contrast, did not appear to significantly affect the physicochemical properties of the LNs. researchgate.net These findings suggest that both chain length and branching are key variables for tuning the physical and biological characteristics of ether lipids.

| Modification Type | Example Compound/System | Observed Effect | Reference |

| Introduction of Carbonyl Group | 1-O-(7-oxooctadecyl)-2-O-methyl-rac-glycero-3-phosphocholine | Comparable cytotoxicity to ET-18-OCH3 with reduced side effects. | nih.gov |

| Chain Branching | ALP analogues with branched C-1 chains | Altered cytotoxic and hemolytic profiles. | nih.gov |

| Variation in Chain Length | Lipid Nanoparticles with varying PC alkyl chain lengths | Longer chains led to larger particle size, lower drug entrapment, but greater stability. | researchgate.net |

| Introduction of Unsaturation | Lipid Nanoparticles with unsaturated PCs | Did not significantly affect the physicochemical properties. | researchgate.net |

Introduction of Additional Functional Groups

The introduction of new functional groups into the structure of this compound or its analogues can dramatically alter their chemical reactivity, polarity, and potential for intermolecular interactions. masterorganicchemistry.compressbooks.pubstudy.com A functional group is a specific arrangement of atoms within a molecule that is responsible for the characteristic chemical reactions of that compound. pressbooks.pub

Common functional groups that could be incorporated include, but are not limited to:

Hydroxyl (-OH): Adding a hydroxyl group would increase polarity and the capacity for hydrogen bonding, potentially increasing water solubility. masterorganicchemistry.com

Amine (-NH2): An amine group would introduce a basic nitrogen atom with a lone pair of electrons, allowing the molecule to act as a base and form salts. pressbooks.pub

Carbonyl (C=O): As seen in aldehydes or ketones, a carbonyl group introduces a polar site capable of participating in various nucleophilic addition reactions. libretexts.org

Carboxyl (-COOH): This group would confer acidic properties upon the molecule and enable the formation of esters or amides. libretexts.org

The strategy for introducing these groups often involves multi-step synthesis. For example, in the synthesis of PAF (Platelet-Activating Factor) analogues, the acylation of a lyso-PAF intermediate with a range of functionalized carboxylic acids has been reported. nih.gov This approach allows for the systematic introduction of different functionalities at a specific position on the glycerol backbone. Similarly, the nitrophenyl ring could be functionalized further, for example, by reducing the nitro group to an amine, which could then be used as a handle for further chemical elaboration.

Development of Ether Lipid Analogues with Modified Backbones

Beyond modifications to the head and tail groups, altering the central backbone of the ether lipid provides another avenue for creating novel analogues. Ether lipids are defined by the ether bond at the sn-1 position of a glycerol backbone. harvard.edunih.gov Research has explored creating analogues where this conventional glycerol structure is modified.

One reported strategy involves adding methylene (B1212753) units into the glycerol backbone, for instance, between the sn-1 and sn-2 positions or the sn-2 and sn-3 positions. nih.gov This modification extends the spacing between the functional components of the lipid, which can influence its packing in membranes and its interaction with enzymes. The synthesis for such a modification can start from a molecule like but-3-en-1-ol, which is first alkylated to attach the lipid chain, followed by epoxidation and subsequent reactions to form the modified diol backbone. nih.gov

Another significant modification involves replacing the phosphate function of the polar head group with a non-phosphate linker, such as an ether function. nih.gov This creates a non-hydrolyzable analogue that can be useful for studying biological pathways by resisting enzymatic cleavage. The synthesis of these analogues can involve the alkylation of a lipid alcohol with a mesylamine derivative, followed by further steps to build the desired head group. nih.gov These advanced synthetic approaches allow for the creation of ether lipid analogues with fundamentally altered core structures, expanding the range of chemical and biological properties that can be explored. nih.gov

Future Research Directions and Emerging Areas for 3 Nitrophenyl Octadecyl Ether

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The traditional synthesis of 3-nitrophenyl octadecyl ether typically involves the Williamson ether synthesis. This well-established method involves the reaction of a sodium salt of 3-nitrophenol (B1666305) with an octadecyl halide. masterorganicchemistry.comwikipedia.org The reaction proceeds via an SN2 mechanism, where the alkoxide ion nucleophilically attacks the primary alkyl halide. masterorganicchemistry.comyoutube.com

A general reaction scheme is as follows:

O2N-C6H4-ONa + CH3(CH2)17-Br → O2N-C6H4-O-(CH2)17CH3 + NaBr

While effective, future research is geared towards developing more efficient and sustainable synthetic routes. This includes the exploration of phase-transfer catalysis to enhance reaction rates and yields, particularly when dealing with the low mutual solubility of the reactants. Another avenue of interest is the use of greener solvents to replace traditional volatile organic compounds, thereby reducing the environmental impact of the synthesis. Furthermore, catalytic methods, such as copper-catalyzed C-O coupling reactions, are being investigated as potential alternatives to the classical Williamson synthesis, offering the possibility of milder reaction conditions. organic-chemistry.org The development of continuous flow processes for the synthesis of nitrophenyl ethers also presents an opportunity for improved scalability and safety. wikipedia.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

The characterization of this compound relies on a suite of spectroscopic techniques.

Interactive Data Table: Spectroscopic Data of Related Nitrophenyl Ethers

| Spectroscopic Technique | Observed Features for Related Nitrophenyl Ethers |

| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected around δ 4.0 ppm. The long alkyl chain protons would produce a complex multiplet in the upfield region (δ 0.8-1.8 ppm). |

| ¹³C NMR | The carbon atoms of the aromatic ring would show signals in the δ 110-160 ppm region. The carbon of the methylene group attached to the ether oxygen is expected around δ 70 ppm. The carbons of the octadecyl chain would appear in the δ 14-32 ppm range. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the nitro group (NO₂) are expected around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching). The C-O-C ether linkage would show strong absorptions in the 1250-1050 cm⁻¹ region. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected, confirming the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group. |

Note: The data in this table is inferred from spectroscopic data of similar nitrophenyl ethers and long-chain ethers due to the scarcity of specific experimental data for this compound.

Future research in this area is focused on the application of advanced spectroscopic probes for in situ reaction monitoring. Techniques such as process analytical technology (PAT), utilizing methods like ReactIR and Raman spectroscopy, can provide real-time data on reaction kinetics and the formation of intermediates and byproducts. This allows for precise control over reaction parameters, leading to optimized yields and purity. The development of fiber-optic probes compatible with the reaction conditions of ether synthesis would be a significant advancement in this field.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules, including derivatives of this compound. By analyzing vast datasets of chemical structures and their properties, ML algorithms can predict the characteristics of novel compounds.